N-Substitution Effects on Dopamine D3 Receptor Affinity
Among 3-(morpholin-2-yl)phenol derivatives, N-substitution profoundly alters dopamine D3 receptor agonist activity. The unsubstituted 3-(morpholin-2-yl)phenol (EC50 = 864 nM) is over 32-fold less potent than the N-propyl analog (EC50 = 27 nM) at the human recombinant dopamine D3 receptor expressed in CHO cells [1]. The N-(2-methoxyethyl) substitution further reduces potency to >3000 nM, a >111-fold loss versus the N-propyl compound [2]. This demonstrates that the morpholine nitrogen substituent is a critical SAR determinant.
| Evidence Dimension | Dopamine D3 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 864 nM (3-(morpholin-2-yl)phenol, unsubstituted NH) |
| Comparator Or Baseline | 27 nM (3-(4-propylmorpholin-2-yl)phenol, N-propyl analog); >3000 nM (3-(4-(2-methoxyethyl)morpholin-2-yl)phenol, N-methoxyethyl analog) |
| Quantified Difference | 32.0-fold lower potency vs N-propyl; >3.5-fold lower vs N-methoxyethyl |
| Conditions | Human recombinant dopamine D3 receptor expressed in CHO cells; agonist activity assessed by inhibition of forskolin-stimulated cAMP accumulation |
Why This Matters
For SAR studies targeting GPCRs, selecting the correct N-substitution state is essential—the difference between 27 nM and 864 nM represents a qualitative shift from 'potent lead-like' to 'low-activity reference'.
- [1] BindingDB. BDBM50226033: 3-(4-propylmorpholin-2-yl)phenol (CHEMBL102463) EC50 data. Accessed 2025. View Source
- [2] BindingDB. BDBM50226005: 3-(4-(2-methoxyethyl)morpholin-2-yl)phenol (CHEMBL398694) EC50 data. Accessed 2025. View Source
